Cas no 603142-90-1 (2-OXAZOLIDINONE, 4-(2-HYDROXY-2-METHYLPROPYL)-, (4S)-)

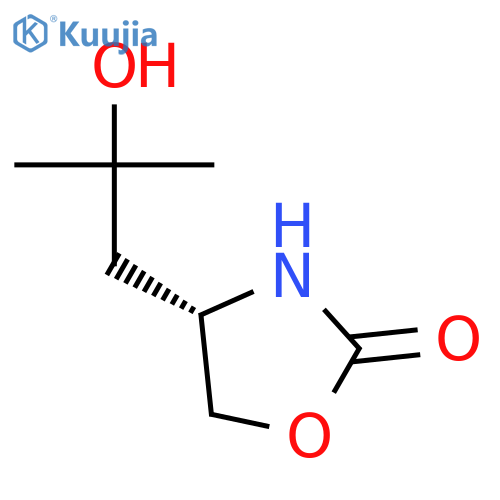

603142-90-1 structure

商品名:2-OXAZOLIDINONE, 4-(2-HYDROXY-2-METHYLPROPYL)-, (4S)-

CAS番号:603142-90-1

MF:C7H13NO3

メガワット:159.183022260666

MDL:MFCD25541973

CID:4457940

PubChem ID:11321109

2-OXAZOLIDINONE, 4-(2-HYDROXY-2-METHYLPROPYL)-, (4S)- 化学的及び物理的性質

名前と識別子

-

- 2-OXAZOLIDINONE, 4-(2-HYDROXY-2-METHYLPROPYL)-, (4S)-

- (S)-4-(2-HYDROXY-2-METHYLPROPYL)OXAZOLIDIN-2-ONE

- MSMRBAAKNCMHAE-YFKPBYRVSA-N

- SCHEMBL2155119

- 603142-90-1

- (4S)-4-(2-hydroxy-2-methylpropyl)-1,3-oxazolidin-2-one

-

- MDL: MFCD25541973

- インチ: InChI=1S/C7H13NO3/c1-7(2,10)3-5-4-11-6(9)8-5/h5,10H,3-4H2,1-2H3,(H,8,9)/t5-/m0/s1

- InChIKey: MSMRBAAKNCMHAE-YFKPBYRVSA-N

- ほほえんだ: O=C1OC[C@H](CC(C)(O)C)N1

計算された属性

- せいみつぶんしりょう: 159.08954328g/mol

- どういたいしつりょう: 159.08954328g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 11

- 回転可能化学結合数: 2

- 複雑さ: 167

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 58.6Ų

- 疎水性パラメータ計算基準値(XlogP): 0.1

2-OXAZOLIDINONE, 4-(2-HYDROXY-2-METHYLPROPYL)-, (4S)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| AstaTech | 81514-1/G |

(S)-4-(2-HYDROXY-2-METHYLPROPYL)OXAZOLIDIN-2-ONE |

603142-90-1 | 95% | 1g |

$1486 | 2023-09-19 | |

| Chemenu | CM522710-1g |

(S)-4-(2-Hydroxy-2-methylpropyl)oxazolidin-2-one |

603142-90-1 | 95% | 1g |

$*** | 2023-05-30 | |

| Enamine | BBV-77540187-1.0g |

(4S)-4-(2-hydroxy-2-methylpropyl)-1,3-oxazolidin-2-one |

603142-90-1 | 95% | 1.0g |

$0.0 | 2023-01-04 | |

| AstaTech | 81514-0.25/G |

(S)-4-(2-HYDROXY-2-METHYLPROPYL)OXAZOLIDIN-2-ONE |

603142-90-1 | 95% | 0.25/G |

$286 | 2023-01-16 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1712075-1g |

(S)-4-(2-Hydroxy-2-methylpropyl)oxazolidin-2-one |

603142-90-1 | 98% | 1g |

¥11571.00 | 2024-05-07 |

2-OXAZOLIDINONE, 4-(2-HYDROXY-2-METHYLPROPYL)-, (4S)- 関連文献

-

Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432

-

Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511

-

Alexander G. Zestos,Cheng Yang,Dale Hensley,B. Jill Venton Analyst, 2015,140, 7283-7292

-

Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089

-

Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670

603142-90-1 (2-OXAZOLIDINONE, 4-(2-HYDROXY-2-METHYLPROPYL)-, (4S)-) 関連製品

- 886902-89-2(1-(3,4-dichlorophenyl)methyl-2-(ethanesulfonyl)-1H-1,3-benzodiazole)

- 677749-53-0(6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-fluoro-4(1H)-quinolinone)

- 2034353-56-3(methyl 3,4-diethoxy-5-{6-methyl-4-oxo-4H,5H-1,2,3triazolo1,5-apyrazine-3-amido}benzoate)

- 90202-99-6(1-(aminomethyl)-N-methylcyclohexan-1-amine)

- 1361792-69-9(6-(Bromomethyl)-4-methyl-3-(trifluoromethoxy)pyridine-2-acetonitrile)

- 2244088-11-5(INDEX NAME NOT YET ASSIGNED)

- 925554-11-6(2,6-Dimethyl-4-[(2-phenylethenyl)sulfonyl]morpholine)

- 651-34-3(4,5-Bis(trifluoromethyl)imidazole)

- 2138033-97-1(2-(azepan-4-yl)-1lambda6,2-thiazolidine-1,1-dione hydrochloride)

- 896280-92-5(N-(3-methoxypropyl)-N'-{1-(thiophene-2-sulfonyl)pyrrolidin-2-ylmethyl}ethanediamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:603142-90-1)2-OXAZOLIDINONE, 4-(2-HYDROXY-2-METHYLPROPYL)-, (4S)-

清らかである:99%

はかる:1g

価格 ($):644.0